molecular formula C14H20O4 B3055149 1-(2,4,5-Triethoxyphenyl)ethanone CAS No. 63213-29-6

1-(2,4,5-Triethoxyphenyl)ethanone

Cat. No.: B3055149
CAS No.: 63213-29-6
M. Wt: 252.31 g/mol
InChI Key: PXBWCOGDYXMWMC-UHFFFAOYSA-N
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Description

1-(2,4,5-Triethoxyphenyl)ethanone is an organic compound with the molecular formula C14H20O4 It is characterized by the presence of three ethoxy groups attached to a phenyl ring, which is further connected to an ethanone group

Preparation Methods

The synthesis of 1-(2,4,5-Triethoxyphenyl)ethanone can be achieved through several synthetic routes. One common method involves the reaction of 2,4,5-triethoxybenzaldehyde with an appropriate acetylating agent under acidic conditions. The reaction typically proceeds as follows:

    Starting Materials: 2,4,5-triethoxybenzaldehyde and acetic anhydride.

    Reaction Conditions: The reaction is carried out in the presence of a catalyst such as sulfuric acid or phosphoric acid at elevated temperatures.

    Procedure: The mixture is heated under reflux, and the progress of the reaction is monitored using thin-layer chromatography (TLC). Once the reaction is complete, the product is isolated by extraction and purified through recrystallization.

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring higher yields and purity.

Chemical Reactions Analysis

1-(2,4,5-Triethoxyphenyl)ethanone undergoes various chemical reactions, including:

    Oxidation: The ethanone group can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced to the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The ethoxy groups can undergo nucleophilic substitution reactions, where they are replaced by other functional groups such as halogens or amines.

Common reagents and conditions used in these reactions include acidic or basic catalysts, appropriate solvents, and controlled temperatures. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(2,4,5-Triethoxyphenyl)ethanone has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules and is used in various organic synthesis reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 1-(2,4,5-Triethoxyphenyl)ethanone involves its interaction with specific molecular targets and pathways. The compound’s ethanone group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to the inhibition of their activity. Additionally, the ethoxy groups may enhance the compound’s lipophilicity, facilitating its interaction with cell membranes and intracellular targets.

Comparison with Similar Compounds

1-(2,4,5-Triethoxyphenyl)ethanone can be compared with other similar compounds, such as:

    1-(2,4,5-Trimethoxyphenyl)ethanone: This compound has methoxy groups instead of ethoxy groups, which may result in different chemical and biological properties.

    1-(2,4,5-Triethylphenyl)ethanone: The presence of ethyl groups instead of ethoxy groups can significantly alter the compound’s reactivity and applications.

The uniqueness of this compound lies in its specific substitution pattern and the presence of ethoxy groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

1-(2,4,5-triethoxyphenyl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20O4/c1-5-16-12-9-14(18-7-3)13(17-6-2)8-11(12)10(4)15/h8-9H,5-7H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXBWCOGDYXMWMC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=C(C=C1C(=O)C)OCC)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8026220
Record name 2,4,5-Triethoxyacetophenone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8026220
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

252.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

63213-29-6
Record name 1-(2,4,5-Triethoxyphenyl)ethanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=63213-29-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 2,4,5-triethoxyphenyl ketone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063213296
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ethanone, 1-(2,4,5-triethoxyphenyl)-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 2,4,5-Triethoxyacetophenone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8026220
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(2,4,5-triethoxyphenyl)ethan-1-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.058.163
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name METHYL 2,4,5-TRIETHOXYPHENYL KETONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6PBZ89EAR1
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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